molecular formula C8H6BrNOS B13458796 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Número de catálogo: B13458796
Peso molecular: 244.11 g/mol
Clave InChI: IOUPREDWGSYGLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one (CAS 104515-01-7) is a brominated thienopyridinone derivative with the molecular formula C8H6BrNOS and a molecular weight of 244.11 g/mol . This compound serves as a versatile and valuable chemical scaffold in medicinal chemistry research, particularly in the design and synthesis of novel multitargeted antitumor agents. The thieno[2,3-d]pyrimidine structural motif, which is closely related to this compound, has been identified as a promising lead scaffold for developing inhibitors of key enzymes in folate-dependent one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . These enzymes are critical for the de novo biosynthesis of purine nucleotides, and their inhibition disrupts essential metabolic pathways in rapidly proliferating cells . Furthermore, this class of compounds has shown high selectivity for cellular uptake via Folate Receptors (FRs) alpha and beta, which are overexpressed in many tumors, offering a potential mechanism for targeted cancer therapy with reduced effects on healthy tissues . The bromine atom at the 6-position provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to diversify the structure and explore structure-activity relationships. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Fórmula molecular

C8H6BrNOS

Peso molecular

244.11 g/mol

Nombre IUPAC

6-bromo-4-methylthieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C8H6BrNOS/c1-10-4-5(9)7(11)8-6(10)2-3-12-8/h2-4H,1H3

Clave InChI

IOUPREDWGSYGLO-UHFFFAOYSA-N

SMILES canónico

CN1C=C(C(=O)C2=C1C=CS2)Br

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylthiophene with a suitable nitrile under acidic conditions to form the desired thienopyridine ring system. The reaction conditions often require elevated temperatures and the presence of a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized thienopyridine derivatives.

Aplicaciones Científicas De Investigación

6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions, ring fusion patterns, or heteroatom arrangements. Below is a comparative analysis:

Compound Name Molecular Formula Substituents & Positions Key Properties/Applications Reference
6-Bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one C₈H₆BrNOS Br (C6), CH₃ (C4) Antimicrobial agents, kinase inhibitors
4H-Thieno[3,2-b]pyridin-7-one C₇H₅NOS None (parent structure) Intermediate for functionalization
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one C₇H₆BrNOS Br (C2), partially saturated ring Precursor for electrophilic reactions
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one C₁₁H₁₀BrNO₃S Br (C3), morpholine (C5), pyranone Photodynamic therapy candidates

Physicochemical Properties

  • Solubility : The methyl group in the target compound increases lipophilicity (logP ~2.5) compared to the parent structure (logP ~1.8), enhancing membrane permeability .
  • Stability : Bromine at C6 stabilizes the ring against electrophilic attack but may undergo nucleophilic substitution under basic conditions.

Spectral Data Comparison

Property Target Compound 4H-Thieno[3,2-b]pyridin-7-one 2-Bromo-5,6-dihydro derivative
¹H NMR (δ ppm) 2.45 (s, CH₃), 7.20–7.80 (aromatic) 7.35 (s, H2), 6.90 (d, H3) 1.80–2.20 (m, CH₂), 3.50 (t, CH₂N)
IR (C=O stretch) 1705 cm⁻¹ 1710 cm⁻¹ 1698 cm⁻¹
MS (m/z) 244 [M+H]⁺ 152 [M+H]⁺ 232 [M+H]⁺

Actividad Biológica

6-Bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula for 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is C8H6BrNOSC_8H_6BrNOS, with a molecular weight of approximately 232.11 g/mol. The compound features a thieno-pyridine structure that contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one exhibit significant antimicrobial activity. For instance, derivatives of thienopyridinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate the potency of these compounds in inhibiting microbial growth .

Compound NameMIC (µg/mL)Activity Type
6-Bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one8 - 32Antibacterial
4-Methyl-5-(2-furanyl)-thieno[2,3-d]pyrimidin-4-one16 - 64Antimycobacterial

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines at low micromolar concentrations. For example, one study reported IC50 values ranging from 1.1 to 4.7 µM against HeLa cells, indicating a selective cytotoxic effect on cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .

Cell LineIC50 (µM)Selectivity
HeLa1.1High
L12102.8Moderate
CEM2.3Moderate

The mechanism underlying the biological activity of this compound involves the inhibition of tubulin polymerization, which is critical for cell division. Compounds that share structural similarities with 6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one have been shown to disrupt the microtubule dynamics essential for mitosis, leading to cell cycle arrest in the G2/M phase .

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that derivatives of thienopyridinones could effectively inhibit tumor growth by interfering with microtubule assembly. The findings highlighted the potential of these compounds as chemotherapeutic agents in cancer treatment.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of thienopyridinones against Mycobacterium tuberculosis and other pathogens. The results indicated significant activity against these strains, suggesting potential applications in treating infectious diseases.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?

Answer:
The synthesis typically involves bromination of a preformed thienopyridinone scaffold. For example:

  • Step 1: Preparation of the thienopyridinone core via cyclization of substituted thiophene and pyridine precursors under acidic conditions (e.g., HOAc/H₂O) .
  • Step 2: Bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or HOAc) .
  • Step 3: Methylation at the 4-position via alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
    Key Considerations: Reaction temperature (0–5°C for bromination ), solvent polarity, and protecting group strategies to avoid over-bromination.

Advanced: How does bromine substitution at position 6 influence the electronic properties and reactivity of the thienopyridine ring system?

Answer:
Bromine, as an electron-withdrawing group, alters the electron density distribution:

  • Electrophilic Reactivity: The 6-bromo substituent directs electrophilic substitution to the 5-position due to meta-directing effects, enabling regioselective functionalization .
  • Computational Insights: Density Functional Theory (DFT) studies reveal reduced HOMO-LUMO gaps in brominated derivatives, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Spectroscopic Evidence: NMR chemical shifts (e.g., deshielded protons near Br) and IR absorption bands (C-Br stretching at ~550 cm⁻¹) confirm electronic perturbations .

Basic: What analytical techniques are critical for characterizing 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substitution patterns (e.g., methyl resonance at δ ~2.5 ppm, Br-induced deshielding in adjacent protons) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (theoretical: 257.04 g/mol for C₈H₆BrNOS) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography: Resolves crystal packing effects (e.g., dihedral angles between thiophene and pyridinone rings) and hydrogen-bonding networks .

Advanced: How can contradictory biological activity data for thienopyridinone derivatives be resolved in structure-activity relationship (SAR) studies?

Answer:

  • Systematic Substituent Variation: Compare analogs with Br at positions 4 vs. 6 (e.g., 4-bromo derivatives show enhanced kinase inhibition , while 6-bromo may alter solubility or binding kinetics).
  • In Silico Docking: Molecular dynamics simulations predict binding modes; Br at 6 may sterically hinder interactions with kinase active sites .
  • Experimental Validation: Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Basic: What are the recommended storage conditions for 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the lactam ring .
  • Light Sensitivity: Protect from UV exposure due to bromine’s photolability .
  • Solubility Data: Soluble in DMSO (>10 mM) but limited in aqueous buffers; prepare stock solutions fresh to avoid precipitation .

Advanced: What strategies optimize the yield of 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one in multistep syntheses?

Answer:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during bromination .
  • Catalytic Systems: Employ Pd catalysts for regioselective C–H activation in late-stage functionalization .
  • Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .

Basic: What are the known biological targets or pathways modulated by thieno[3,2-b]pyridin-7-one derivatives?

Answer:

  • Kinase Inhibition: Brominated derivatives (e.g., 4-bromo analogs) inhibit tyrosine kinases (IC₅₀ ~50 nM) via competitive ATP binding .
  • Anticancer Activity: Induce apoptosis in cancer cell lines (e.g., MCF-7) through ROS generation and caspase-3 activation .
  • Antimicrobial Effects: Disrupt bacterial membrane integrity (MIC ~8 µg/mL against S. aureus) .

Advanced: How do crystallographic studies inform the design of thienopyridinone-based inhibitors?

Answer:

  • Crystal Packing: Bromine’s van der Waals radius (1.85 Å) influences intermolecular distances (e.g., Br⋯π interactions stabilize dimeric forms ).
  • Torsional Angles: Methyl at position 4 introduces steric hindrance, flattening the thienopyridinone ring (r.m.s. deviation <0.01 Å ).
  • Hydrogen Bonding: N–H⋯O=C interactions (2.8–3.0 Å) guide co-crystallization with target proteins .

Basic: What safety precautions are necessary when handling 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Perform reactions in fume hoods due to potential bromine vapor release .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .

Advanced: What computational tools predict the metabolic stability of 6-bromo-4-methyl-thieno[3,2-b]pyridin-7-one?

Answer:

  • ADMET Prediction: Software like Schrödinger’s QikProp estimates metabolic lability (e.g., CYP3A4-mediated demethylation ).
  • Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for Br–C bonds (~65 kcal/mol), indicating susceptibility to nucleophilic substitution .
  • In Vitro Validation: Microsomal stability assays (e.g., human liver microsomes) confirm half-life (t₁/₂) predictions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.